molecular formula C25H22N6OS B14869101 3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile

3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B14869101
M. Wt: 454.5 g/mol
InChI Key: DESUSUXNPAFZFK-UHFFFAOYSA-N
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Description

3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, ethyl acetoacetate, and various substituted phenyl isothiocyanates .

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells .

Properties

Molecular Formula

C25H22N6OS

Molecular Weight

454.5 g/mol

IUPAC Name

3-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C25H22N6OS/c1-2-3-13-32-21-9-7-20(8-10-21)22-15-23-24-27-28-25(30(24)11-12-31(23)29-22)33-17-19-6-4-5-18(14-19)16-26/h4-12,14-15H,2-3,13,17H2,1H3

InChI Key

DESUSUXNPAFZFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC(=CC=C5)C#N)C3=C2

Origin of Product

United States

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